5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-cyclopropyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSIKAIAGZOOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloromethyl 2 Cyclopropyl 1,3 Oxazole and Analogues
Established Strategies for 1,3-Oxazole Ring Formation Applicable to 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole
The construction of the 1,3-oxazole core is well-documented, with several named reactions providing reliable pathways to this scaffold. These methods, primarily involving cyclodehydration and condensation, remain fundamental in organic synthesis.
Cyclodehydration and Condensation Reactions (e.g., Robinson-Gabriel, Fischer, Bredereck, Erlenmeyer-Plöchl Synthesis)
Classic methods for oxazole (B20620) synthesis rely on the formation of the heterocyclic ring from acyclic precursors through condensation and subsequent cyclization/dehydration steps.
The Robinson-Gabriel synthesis is a versatile method that involves the intramolecular cyclodehydration of 2-acylamino-ketones to form oxazoles. wikipedia.orgsynarchive.com This reaction is typically promoted by dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. pharmaguideline.comijpsonline.com For the synthesis of the target compound, the required precursor would be N-(1-chloro-3-oxopropan-2-yl)cyclopropanecarboxamide. The cyclization is driven by the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration to yield the aromatic oxazole ring. synarchive.com A related approach was successfully used to synthesize a 2-cyclopropyl-5-phenyl-1,3-oxazole derivative, where an amide was cyclized using phosphoryl chloride. nih.gov
The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles through the reaction of an aromatic aldehyde with a cyanohydrin in the presence of anhydrous hydrogen chloride in dry ether. ijpsonline.comwikipedia.org This dehydration reaction proceeds under mild conditions. wikipedia.org To adapt this method for the target molecule, cyclopropanecarbaldehyde would react with the cyanohydrin of chloroacetaldehyde.
The Bredereck reaction utilizes the condensation of α-haloketones with amides, often formamide (B127407), to produce oxazoles. ijpsonline.comijpsonline.comslideshare.net This method is particularly relevant for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com Applying this to the target, 1,3-dichloroacetone (B141476) could react with cyclopropanecarboxamide. The initial nucleophilic substitution of a halogen by the amide is followed by cyclization and dehydration.
The Erlenmeyer-Plöchl synthesis is primarily used for generating 4-substituted oxazol-5(4H)-ones (azlactones) from the condensation of N-acylglycines, like hippuric acid, with aldehydes. wikipedia.orgrsc.org While a powerful tool for amino acid synthesis, its direct application to a 2,5-disubstituted oxazole like the target compound is less straightforward than other methods. jocpr.com
Table 1: Classical Oxazole Syntheses and Potential Starting Materials for this compound
| Synthesis Method | General Reactants | Potential Precursors for Target Compound | Key Reagents |
| Robinson-Gabriel | 2-Acylamino-ketone | N-(1-chloro-3-oxopropan-2-yl)cyclopropanecarboxamide | H₂SO₄, POCl₃, PPA pharmaguideline.comijpsonline.comnih.gov |
| Fischer | Aldehyde + Cyanohydrin | Cyclopropanecarbaldehyde + Chloroacetaldehyde cyanohydrin | Anhydrous HCl, Ether wikipedia.org |
| Bredereck | α-Haloketone + Amide | 1,3-Dichloroacetone + Cyclopropanecarboxamide | Heat ijpsonline.comijpsonline.com |
| Erlenmeyer-Plöchl | N-Acylglycine + Aldehyde | (Less direct application) | Acetic Anhydride, Sodium Acetate rsc.orgjocpr.com |
Ring-Closing Reactions via C-N and C-O Bond Formations
Modern synthetic chemistry has developed elegant methods that construct the oxazole ring through sequential or cascade reactions that form the key C-N and C-O bonds. A highly efficient palladium-catalyzed method allows for the synthesis of oxazole derivatives from simple amides and ketones. organic-chemistry.orgnih.gov This process is believed to proceed through an initial C-N bond formation followed by a C-O bond-forming ring closure. nih.gov
Metal-free approaches have also been developed. One such strategy employs a cascade reaction involving the dual sp³ C-H activation of a ketone and an amine to form the C-N and C-O bonds in a single operation, affording oxazole derivatives under mild, aerobic conditions. nih.govrsc.org Another innovative metal-free protocol involves the C–O bond cleavage of an ester. This reaction proceeds by combining the ester with an amine and iodine, leading to a one-pot synthesis that forms the necessary C-N and C-O bonds to construct the oxazole ring. nih.gov
Catalytic and Sustainable Approaches to Oxazole Synthesis
The drive for more efficient and environmentally benign chemical processes has led to the development of catalytic methods for oxazole synthesis, minimizing waste and often proceeding under milder conditions than classical routes.
Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Ruthenium)
Transition metals are powerful catalysts for constructing heterocyclic rings. Palladium catalysis is prominent in oxazole synthesis. Methods include the C-H activation of arenes followed by a cascade reaction with nitriles rsc.org, and the oxidative cyclization of enamides with water serving as the oxygen source, co-catalyzed by copper. nih.gov Another Pd-catalyzed route involves the coupling of N-propargylamides with aryl iodides, which proceeds through coupling and subsequent in situ cyclization. organic-chemistry.org
Copper catalysts are also widely used. They can mediate the oxidative cyclization of enamides via vinylic C-H bond functionalization at room temperature organic-chemistry.org or the coupling of α-diazoketones with amides. organic-chemistry.org Copper has also been used in conjunction with palladium for the direct arylation of oxazoles. ijpsonline.com
Ruthenium catalysts have been employed for the synthesis of oxazoles and other heterocycles. An inexpensive ruthenium catalyst can facilitate the C-O cyclization of enamides, showing broad substrate scope. researchgate.net Furthermore, ruthenium complexes such as [Ru(bpy)₃]Cl₂ can act as effective photocatalysts for oxazole synthesis from α-bromoketones and benzylamines under visible light. organic-chemistry.org
Table 2: Overview of Transition Metal-Catalyzed Oxazole Syntheses
| Metal Catalyst | General Method | Example Reactants | Key Features |
| Palladium (Pd) | C-H Activation/Cascade rsc.org | Arenes + Aliphatic nitriles | Redox-neutral, high atom economy. rsc.org |
| Sequential C-N/C-O formation nih.gov | Amides + Ketones | Utilizes simple starting materials. nih.gov | |
| Copper (Cu) | Oxidative Cyclization organic-chemistry.org | Enamides | Room temperature reaction. organic-chemistry.org |
| Coupling Reaction organic-chemistry.org | α-Diazoketones + Amides | Versatile for 2,4-disubstituted oxazoles. organic-chemistry.org | |
| Ruthenium (Ru) | C-O Cyclization researchgate.net | Enamides | Inexpensive catalyst, broad scope. researchgate.net |
Organocatalytic and Metal-Free Protocols for Oxazole Construction
Moving away from metal-based systems, organocatalytic and metal-free reactions represent a sustainable frontier in synthesis. An organocatalytic cascade reaction can achieve the formation of C-N and C-O bonds through a dual sp³ C-H activation, using air as the oxidant under mild conditions. nih.govrsc.org
Iodine-catalyzed reactions have proven particularly effective. A tandem oxidative cyclization using iodine as the catalyst allows for the synthesis of 2,5-disubstituted oxazoles from aldehydes and amines. organic-chemistry.orgcapes.gov.br This method shows excellent functional group tolerance. capes.gov.br Another metal-free strategy relies on the cleavage of a C-O ester bond, followed by iodine-mediated C-N and C-O bond formation to build the oxazole ring. nih.gov This one-pot process accommodates a wide range of substrates. nih.gov
Photoredox Catalysis in Oxazole Synthesis
Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.netnih.govyoutube.com One approach to oxazoles involves a [3 + 2] cycloaddition followed by an oxidative aromatization sequence. acs.org This method uses a simple organic dye as the photocatalyst to react 2H-azirines with aldehydes, generating 2,4,5-trisubstituted oxazoles. acs.org
Another sophisticated strategy merges gold and copper catalysis with photoredox catalysis. acs.org This dual catalytic system allows for the synthesis of various alkyl oxazoles from N-propargylamides and alkyl halides under blue-light irradiation, demonstrating wide functional group compatibility. acs.org Hypervalent iodine reagents can also be employed as oxidants in photoredox cycles for the synthesis of oxadiazoles, a related heterocyclic system. nih.govresearchgate.net
Regioselective Functionalization for Chloromethyl Group Installation at C-5
The introduction of a chloromethyl group at the C-5 position of a 2-cyclopropyl-1,3-oxazole (B2726403) is a key synthetic challenge that can be addressed through a multi-step sequence involving the formation and subsequent conversion of a C-5 functional group handle. A common and effective strategy involves the synthesis of a C-5 carboxylate or carbaldehyde intermediate, which is then transformed into the desired chloromethyl moiety.
One plausible and widely applicable approach begins with an intermediate such as methyl 2-cyclopropyl-1,3-oxazole-5-carboxylate. This compound serves as a stable precursor that allows for the regioselective introduction of the required carbon at the C-5 position. The synthesis of such precursors can be achieved through various established oxazole formation methodologies.
The conversion of the ester to the chloromethyl group typically proceeds via a two-step reduction-chlorination sequence. The ester is first reduced to the corresponding alcohol, (2-cyclopropyl-1,3-oxazol-5-yl)methanol. This reduction can be accomplished using standard reducing agents. The subsequent chlorination of the resulting alcohol furnishes the target this compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the primary alcohol into the corresponding alkyl chloride. commonorganicchemistry.compku.edu.cn The reaction with thionyl chloride proceeds via an S(_N)2 mechanism, resulting in the displacement of the hydroxyl group by a chloride ion. commonorganicchemistry.com
An alternative pathway involves the initial formation of a 2-cyclopropyl-1,3-oxazole-5-carbaldehyde. This aldehyde can be prepared through methods such as the Vilsmeier-Haack reaction on a suitable 2-cyclopropyl-oxazole precursor. orientjchem.orgresearchgate.netnih.govuni.lu The Vilsmeier-Haack reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF) to introduce a formyl group onto electron-rich heterocyclic rings. orientjchem.orgresearchgate.netnih.govuni.lu The resulting aldehyde is then reduced to the alcohol and subsequently chlorinated as described above.
The synthesis of 5-substituted oxazoles can also be achieved from N-propargylamides. For instance, the cyclization of N-propargylamides can lead to the formation of oxazole-5-carbaldehydes under specific oxidative conditions. google.com
Below is a table summarizing a potential synthetic sequence for the installation of the chloromethyl group at C-5, starting from a commercially available or readily synthesized carboxylate intermediate.
| Step | Starting Material | Reagent(s) | Product | General Yields |
| 1. Reduction | Methyl 2-cyclopropyl-1,3-oxazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent (e.g., THF, Ethanol) | (2-Cyclopropyl-1,3-oxazol-5-yl)methanol | Generally high |
| 2. Chlorination | (2-Cyclopropyl-1,3-oxazol-5-yl)methanol | Thionyl chloride (SOCl₂) or Oxalyl chloride with a catalytic amount of DMF | This compound | Moderate to high |
Synthetic Routes for Incorporating the Cyclopropyl (B3062369) Moiety at C-2
The installation of a cyclopropyl group at the C-2 position of the oxazole ring is typically achieved during the construction of the heterocyclic ring itself. Several classical and modern oxazole syntheses can be adapted for this purpose, utilizing a cyclopropyl-containing building block.
One of the most established methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone. researchgate.netnih.govevitachem.com In this context, the synthesis would commence with a 2-(cyclopropanecarboxamido)-ketone. The cyclopropanecarbonyl group can be introduced by acylating an α-amino ketone with cyclopropanecarbonyl chloride. Subsequent treatment with a dehydrating agent, such as sulfuric acid or phosphorus pentachloride, promotes the intramolecular cyclization to form the 2-cyclopropyl-oxazole ring. nih.gov
The Fischer oxazole synthesis provides another route, proceeding from a cyanohydrin and an aldehyde. google.com To incorporate the C-2 cyclopropyl group, cyclopropanecarboxaldehyde (B31225) would be reacted with a suitable cyanohydrin under acidic conditions.
More contemporary methods often rely on the cyclization of N-propargylamides. In this approach, an amide derived from propargylamine (B41283) and cyclopropanecarboxylic acid, namely N-propargylcyclopropanecarboxamide, would serve as the key precursor. The cyclization of such amides to form the oxazole ring can be catalyzed by various transition metals, such as gold or palladium, or promoted by other reagents. evitachem.comorganic-chemistry.org
A general representation of incorporating the cyclopropyl group via the Robinson-Gabriel synthesis is outlined below:
| Precursor Synthesis | Reagent A | Reagent B | Intermediate |
| Amide Formation | α-Amino ketone | Cyclopropanecarbonyl chloride | 2-(Cyclopropanecarboxamido)-ketone |
| Cyclization Step | Intermediate | Dehydrating Agent | Product |
| Oxazole Formation | 2-(Cyclopropanecarboxamido)-ketone | H₂SO₄, PCl₅, or POCl₃ | 2-Cyclopropyl-1,3-oxazole derivative |
The choice of synthetic route can be influenced by the availability of starting materials and the desired substitution pattern on the final molecule. The commercial availability of precursors such as 2-cyclopropyl-oxazole-5-carboxylic acid and its methyl ester suggests that methods starting from these intermediates are particularly viable for the synthesis of the title compound. nih.govgoogle.com
Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 2 Cyclopropyl 1,3 Oxazole
Reactivity of the Chloromethyl Group at C-5
The chloromethyl group at the C-5 position of the oxazole (B20620) ring serves as a highly reactive site, primarily due to the electron-withdrawing nature of both the adjacent oxazole ring and the chlorine atom. This electronic arrangement renders the methylene (B1212753) carbon electrophilic and susceptible to a variety of chemical transformations.
Nucleophilic Substitution Reactions
The most prominent reactive feature of the 5-chloromethyl group is its propensity to undergo nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic system stabilizes the transition state of the reaction.
Detailed research findings indicate that these reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The high electrophilicity of the methylene carbon, enhanced by the electron-withdrawing oxazole ring, facilitates the attack of a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group.
Common nucleophiles that readily react with 5-(chloromethyl)-2-cyclopropyl-1,3-oxazole include amines, thiols, alkoxides, and cyanide. These reactions are instrumental in the synthesis of a diverse array of derivatives, where the chloromethyl group is replaced by new functional moieties. The general scheme for these reactions can be represented as follows:

Interactive Data Table: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu-) | Reagent Example | Product: 5-(Substituted methyl)-2-cyclopropyl-1,3-oxazole |
| Amine | R-NH2 | 5-(Aminomethyl)-2-cyclopropyl-1,3-oxazole |
| Thiolate | R-SNa | 5-(Thioethermethyl)-2-cyclopropyl-1,3-oxazole |
| Alkoxide | R-ONa | 5-(Alkoxymethyl)-2-cyclopropyl-1,3-oxazole |
| Cyanide | NaCN | 5-(Cyanomethyl)-2-cyclopropyl-1,3-oxazole |
Reaction kinetics are significantly influenced by the solvent, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) being particularly effective at accelerating SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.
Elimination Reactions
Under strongly basic conditions, particularly with sterically hindered bases, elimination reactions can compete with nucleophilic substitution. This process involves the abstraction of a proton from the methylene group and the concurrent expulsion of the chloride ion, leading to the formation of a 5-methylene-1,3-oxazole intermediate, which may subsequently react or polymerize.
The propensity for elimination versus substitution is dependent on several factors, including the nature and steric bulk of the base, the reaction temperature, and the solvent. Non-nucleophilic, strong bases favor elimination pathways.
Radical Reactions
While less common than ionic pathways for halomethyl-substituted heterocycles, radical reactions can be initiated under specific conditions, such as photochemical irradiation or in the presence of radical initiators. Homolytic cleavage of the carbon-chlorine bond would generate a 5-(oxazolyl)methyl radical.
This highly reactive intermediate could then participate in various radical processes, including:
Hydrogen atom abstraction: Reaction with a hydrogen donor to form 5-methyl-2-cyclopropyl-1,3-oxazole.
Addition to unsaturated systems: Addition to alkenes or alkynes to form new carbon-carbon bonds.
Reductive coupling: Dimerization to form 1,2-bis(2-cyclopropyl-1,3-oxazol-5-yl)ethane.
Visible-light-mediated atom transfer radical addition (ATRA) reactions are a plausible pathway for the functionalization of the chloromethyl group, though specific studies on this substrate are not widely reported.
Reactions Involving the Cyclopropyl (B3062369) Substituent at C-2
The cyclopropyl group at the C-2 position is characterized by significant ring strain, which imparts unique chemical properties. The bond angles within the three-membered ring are compressed to 60° from the ideal sp³ angle of 109.5°, leading to "bent" bonds with increased p-character. This feature makes the cyclopropyl ring susceptible to ring-opening reactions under various conditions.
Ring-Opening Reactions
The activation of the cyclopropyl ring for cleavage is often facilitated by the electronic nature of the attached substituent. The electron-withdrawing character of the 1,3-oxazole ring can polarize the cyclopropyl C-C bonds, making them more susceptible to nucleophilic or electrophilic attack.
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that is susceptible to attack by nucleophiles. This would result in the formation of a ring-opened product.
Transition-Metal-Catalyzed Ring-Opening: Palladium and other transition metals are known to catalyze the ring-opening of cyclopropyl groups, often as part of tandem or cascade reactions. These reactions can proceed through oxidative addition of the metal into a C-C bond of the cyclopropane (B1198618).
Radical-Mediated Ring-Opening: The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the homoallyl radical. While there is a lack of specific studies on this compound, it is conceivable that under radical conditions, a radical generated elsewhere in the molecule could be transferred to the cyclopropyl ring, initiating its opening. Oxidative radical ring-opening/cyclization is a known pathway for cyclopropane derivatives. researchgate.net
Cyclopropyl Functionalization
While ring-opening reactions are a dominant pathway for strained cyclopropanes, functionalization of the cyclopropyl ring without cleavage is also possible, although less common. Such reactions would require conditions that favor substitution on the ring itself over ring-opening.
C-H Functionalization: Direct C-H functionalization of the cyclopropyl ring is a modern synthetic strategy that could potentially be applied. This would involve the selective activation of a C-H bond on the cyclopropane and its subsequent conversion to a new functional group. However, the high bond dissociation energy of cyclopropyl C-H bonds presents a significant challenge. hyphadiscovery.com
Conjugate Addition-type Reactions: The cyclopropyl group can exhibit some electronic similarities to a carbon-carbon double bond, allowing it to participate in reactions that resemble conjugate additions under certain circumstances, particularly when activated by adjacent electron-withdrawing groups. stackexchange.com
Electrophilic and Nucleophilic Reactivity of the Oxazole Ring System
The oxazole ring in this compound exhibits a nuanced reactivity profile towards both electrophiles and nucleophiles. Generally, the oxazole ring is considered an electron-deficient aromatic system, which influences its reaction pathways.
Electrophilic Reactivity: Electrophilic aromatic substitution on the oxazole ring is generally challenging due to its inherent electron-deficient nature. The order of reactivity for electrophilic attack on an unsubstituted oxazole ring is typically C4 > C5 > C2. However, the presence of substituents significantly modulates this reactivity. In the case of this compound, the cyclopropyl group at C-2 is considered an electron-donating group, which can activate the ring towards electrophilic attack. Conversely, the chloromethyl group at C-5 is electron-withdrawing, which deactivates the ring. This push-pull electronic effect makes predicting the precise outcome of electrophilic substitution complex. Given that the C-4 position is generally the most reactive towards electrophiles and is unsubstituted in this molecule, it would be the most likely site for electrophilic attack, provided the reaction conditions are forcing enough to overcome the deactivating effect of the chloromethyl group.
Nucleophilic Reactivity: The oxazole ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or when a good leaving group is present on the ring. However, the most significant site for nucleophilic attack in this compound is not the ring itself, but the exocyclic chloromethyl group. The carbon atom of the chloromethyl group is highly electrophilic and susceptible to SN2 displacement by a wide range of nucleophiles. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state.
A variety of nucleophiles can displace the chloride, leading to a diverse array of derivatives. This high reactivity makes the chloromethyl group a versatile handle for introducing new functionalities.
| Nucleophile | Product Type |
| Amines | 2-Alkylamino-(methyl)oxazoles |
| Thiols | 2-Alkylthio-(methyl)oxazoles |
| Alkoxides | 2-Alkoxy-(methyl)oxazoles |
| Azide Ion | 2-(Azidomethyl)oxazoles |
| Malonate Esters | C-Alkylated malonates |
This table illustrates the types of products that can be expected from the nucleophilic substitution on the chloromethyl group of this compound, based on the reactivity of similar 2-(halomethyl)oxazoles. nih.gov
Pericyclic and Cycloaddition Reactions of the Oxazole Core (e.g., Diels-Alder, 1,3-Dipolar Cycloaddition)
The oxazole ring can participate in pericyclic reactions, most notably as a diene in Diels-Alder reactions, and can also be involved in 1,3-dipolar cycloadditions.
Diels-Alder Reactions: The oxazole ring can function as an azadiene in [4+2] cycloaddition reactions. The electron-deficient nature of the oxazole ring generally favors inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. However, the presence of electron-donating substituents on the oxazole ring can facilitate normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. clockss.org In this compound, the electron-donating cyclopropyl group at C-2 would be expected to enhance its reactivity as a diene in normal-electron-demand Diels-Alder reactions. A notable example of a cycloaddition reaction involving a similar substrate is the [4+2] cycloaddition of 5-(chloromethyl)-1,3-oxazole with singlet oxygen, which proceeds at the C-4 and C-5 positions of the oxazole ring. researchgate.net
1,3-Dipolar Cycloaddition: While the oxazole ring itself is not a 1,3-dipole, it can be a precursor to species that undergo 1,3-dipolar cycloadditions. For instance, thermal or photochemical ring-opening of oxazoles can generate nitrile ylide intermediates, which are 1,3-dipoles. These can then react with various dipolarophiles. Furthermore, azomethine ylides, which are potent 1,3-dipoles, can be generated in the presence of oxazole derivatives and can subsequently participate in cycloaddition reactions to form complex heterocyclic systems. mdpi.comnih.gov The specific propensity of this compound to undergo such reactions would depend on the reaction conditions and the nature of the other reactants present. The presence of both electron-donating and electron-withdrawing groups could influence the stability and reactivity of any potential 1,3-dipolar intermediates. nih.gov
Metal-Mediated Cross-Coupling Reactions at C-2, C-4, and C-5 Positions of the Oxazole Ring
To participate in these reactions, the oxazole must typically be converted into either an organometallic species (e.g., organozinc or organoboron) or a derivative with a suitable leaving group (e.g., a halide or triflate) at the desired position.
| Coupling Reaction | Description | Potential Application on the Oxazole Core |
| Suzuki-Miyaura | Palladium-catalyzed coupling of an organoboron compound with an organohalide. | Arylation or vinylation at C-2, C-4, or C-5 by converting one of the positions to a halide/triflate and reacting with a boronic acid, or vice-versa. The presence of a cyclopropyl group at C-2 has been shown to be compatible with Suzuki couplings in other systems. nih.govrsc.orgmdpi.com |
| Negishi | Palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide or triflate. | Functionalization at all three positions. For example, deprotonation at C-5 followed by transmetalation with a zinc salt could generate an organozinc reagent for subsequent coupling. nih.gov |
| Sonogashira | Palladium-catalyzed coupling of a terminal alkyne with an organohalide. | Introduction of alkynyl groups at C-2, C-4, or C-5, which are valuable for further synthetic transformations. thieme-connect.de |
| Heck | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Vinylation of the oxazole ring at a halogenated position. |
This table summarizes major metal-mediated cross-coupling reactions and their potential applicability to the functionalization of the this compound ring system, based on established methodologies for other oxazole derivatives.
Rearrangement Reactions and Tautomerism of Substituted Oxazoles
Substituted oxazoles can undergo several types of rearrangement reactions, often induced by heat or light. Tautomerism is also a consideration for certain oxazole derivatives.
Rearrangement Reactions:
Cornforth Rearrangement: This is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C-5 substituent exchange positions via a nitrile ylide intermediate. wikipedia.org While this compound does not possess a 4-acyl group, this reaction highlights the potential for thermally induced skeletal rearrangements in the oxazole family.
Photochemical Rearrangements: Oxazoles can undergo photochemical rearrangements. For instance, irradiation of certain oxazoles can lead to the formation of isoxazoles or other isomeric heterocycles. The specific outcome would be dependent on the substitution pattern and the irradiation wavelength. The presence of a cyclopropyl group might also influence the photochemical behavior, as seen in other systems. documentsdelivered.com
Tautomerism: For the parent compound this compound, prototropic tautomerism is not a significant consideration as there are no labile protons on the ring or on adjacent atoms that can readily tautomerize with the ring system. However, derivatives of this compound could exhibit tautomerism. For example, if the chloromethyl group is substituted by a group with an acidic proton, such as a hydroxyl or amino group, ring-chain tautomerism could become possible under certain conditions, where an equilibrium exists between the cyclic oxazole form and an open-chain isomer. eklablog.com
Spectroscopic Characterization and Computational Chemistry Studies of 5 Chloromethyl 2 Cyclopropyl 1,3 Oxazole
Advanced Spectroscopic Techniques for Structural Elucidation (NMR, Mass Spectrometry, Infrared, UV-Vis Spectroscopy)
The definitive structure of 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole is established through a combination of spectroscopic methods. While a complete set of experimental spectra is not universally published, the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be predicted based on the known properties of the oxazole (B20620) ring and its substituents.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound (Molecular Formula: C₇H₈ClNO, Monoisotopic Mass: 157.02943 Da), high-resolution mass spectrometry (HRMS) would show a molecular ion peak consistent with this value. uni.lu Computational tools can predict the collision cross-section (CCS) values for different ionized adducts, which is useful for ion mobility-mass spectrometry analysis.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 158.03671 | 129.3 |
| [M+Na]⁺ | 180.01865 | 140.8 |
| [M-H]⁻ | 156.02215 | 136.1 |
| [M+NH₄]⁺ | 175.06325 | 145.4 |
| [M+K]⁺ | 195.99259 | 138.1 |
Data sourced from computational predictions. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework. Based on related oxazole structures, the following spectral features are anticipated. researchgate.net
¹H NMR:
Oxazole Ring Proton: A singlet corresponding to the C4-H of the oxazole ring is expected, likely in the aromatic region.
Chloromethyl Protons: A singlet for the -CH₂Cl protons.
Cyclopropyl (B3062369) Protons: A set of multiplets for the methine (-CH) and methylene (B1212753) (-CH₂) protons of the cyclopropyl group.
¹³C NMR:
Oxazole Ring Carbons: Distinct signals for the C2, C4, and C5 carbons of the oxazole ring. The C2 carbon, attached to the cyclopropyl group, and the C5 carbon, attached to the chloromethyl group, would appear at different chemical shifts than the C4 carbon.
Chloromethyl Carbon: A signal for the -CH₂Cl carbon.
Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=N (Oxazole) | Stretching | ~1650-1600 |
| C-O-C (Oxazole) | Asymmetric Stretching | ~1250-1150 |
| C-H (Cyclopropyl) | Stretching | >3000 |
| C-Cl (Chloromethyl) | Stretching | ~800-600 |
These are approximate ranges based on characteristic group frequencies for similar molecules. nih.govthepharmajournal.com
UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Oxazole and its derivatives typically exhibit absorption maxima related to π → π* transitions within the aromatic ring. nih.gov The presence of substituents can cause a shift in the maximum absorption wavelength (λ-max). For this compound, absorption in the UV region is expected, though the exact λ-max would depend on the solvent used. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no public crystal structure for this compound is currently available, the technique would provide invaluable information.
A successful crystallographic analysis would precisely determine:
Bond Lengths and Angles: The exact distances and angles between all atoms in the molecule, confirming the geometry of the oxazole and cyclopropyl rings.
Molecular Conformation: The spatial orientation of the chloromethyl and cyclopropyl substituents relative to the oxazole ring.
Planarity: The degree of planarity of the five-membered oxazole ring.
Intermolecular Interactions: The packing arrangement of molecules in the crystal lattice, revealing any significant hydrogen bonds, halogen bonds, or π-π stacking interactions that stabilize the solid-state structure. nih.gov
For example, X-ray studies on other substituted oxazoles have confirmed their molecular geometry and the connectivity of atoms, providing a solid basis for structural confirmation. rsc.orgacs.org
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.gov These methods can be applied to this compound to understand its intrinsic properties.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. scholarsresearchlibrary.com
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the oxazole ring is expected to be a region of negative potential (nucleophilic site), while the hydrogen on the oxazole ring and the area around the chlorine atom would be regions of positive potential.
Atomic Charges: Calculations can quantify the partial charge on each atom, offering insight into the electronic effects of the substituents. The cyclopropyl group at the C2 position is expected to act as an electron-donating group, increasing the electron density of the oxazole ring. Conversely, the chloromethyl group at the C5 position is electron-withdrawing.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Influence of Substituents |
|---|---|
| Electron Density on Oxazole Ring | Increased by the C2-cyclopropyl group (electron-donating); Decreased locally by the C5-chloromethyl group (electron-withdrawing). |
| HOMO Distribution | Likely concentrated on the electron-rich oxazole ring and cyclopropyl moiety. |
| LUMO Distribution | Likely distributed over the oxazole ring and the electron-withdrawing chloromethyl group. |
| Nucleophilic Sites | The oxazole nitrogen atom (N3). |
| Electrophilic Sites | The carbon atom of the chloromethyl group (-CH₂Cl) and the C2 position of the oxazole ring. |
Computational Modeling of Reaction Mechanisms and Transition States for Oxazole Transformations
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying intermediates, and calculating the energy of transition states. organic-chemistry.org For oxazole transformations, these models can predict the most likely reaction pathways and explain experimental outcomes.
Potential reactions of this compound that can be studied computationally include:
Nucleophilic Substitution: The chloromethyl group at C5 is a prime site for Sₙ2 reactions. Computational models can calculate the activation energy for the displacement of the chloride ion by various nucleophiles, predicting reaction rates and feasibility.
Ring-Opening Reactions: Oxazole rings can undergo photochemical or thermal ring-opening. researchgate.net Theoretical simulations can model the excited-state dynamics to identify the bond-breaking steps (e.g., O-C2 cleavage) and the structure of the resulting intermediates, such as nitrile ylides. researchgate.net
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions. wikipedia.org Computational studies can model the transition state of the cycloaddition with various dienophiles to predict the stereochemistry and regioselectivity of the products. The electronic nature of the cyclopropyl and chloromethyl groups would significantly influence the energy barriers for these reactions.
Electrophilic/Nucleophilic Attack on the Ring: Models can determine the activation barriers for electrophilic attack (predicted to favor C4 due to deactivation at C5) or nucleophilic attack on the oxazole ring, providing a deeper understanding of its aromatic reactivity. semanticscholar.org
Theoretical Insights into Structure-Reactivity Relationships of Substituted Oxazoles
The reactivity of the oxazole ring is highly dependent on the nature and position of its substituents. researchgate.net Theoretical studies help to build comprehensive structure-reactivity relationships (SAR) by correlating electronic and structural features with chemical behavior.
For this compound, the following relationships can be inferred:
Influence of the C2-Cyclopropyl Group: As an electron-donating group, the cyclopropyl ring increases the electron density of the oxazole system, potentially activating it towards certain electrophilic reactions compared to an unsubstituted oxazole. It also stabilizes any positive charge that develops at the C2 position, making deprotonation at this site (a known reactivity pattern for oxazoles) less favorable than in oxazoles with electron-withdrawing groups at C2. wikipedia.org
Influence of the C5-Chloromethyl Group: This electron-withdrawing group serves two primary roles. First, it deactivates the oxazole ring towards electrophilic aromatic substitution, particularly at the adjacent C4 position. Second, the carbon of the chloromethyl group itself becomes a strong electrophilic center, making it susceptible to nucleophilic attack. This is a common reactive handle for further functionalization.
Table 4: Summary of Predicted Reactivity for this compound
| Molecular Site | Type of Reactivity | Governing Factors |
|---|---|---|
| C2 Position | Deprotonation (with strong base) | Less favored due to electron-donating cyclopropyl group. |
| N3 Position | Lewis Basicity / Protonation | Lone pair on nitrogen makes it a site for coordination or protonation. |
| C4 Position | Electrophilic Substitution | Deactivated by adjacent C5-chloromethyl group. |
| C5 Position | Nucleophilic Substitution | Unlikely on the ring carbon itself. |
| -CH₂Cl Group | Nucleophilic Substitution (Sₙ2) | Highly favored due to the good leaving group (Cl⁻) and electrophilic carbon. |
Synthetic Utility and Applications in Complex Molecule Construction
5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole as a Key Intermediate in Organic Synthesis
The strategic placement of three distinct functional motifs—a cyclopropyl (B3062369) group, an oxazole (B20620) core, and a chloromethyl unit—makes this compound a highly valuable intermediate in synthetic chemistry. The 2-cyclopropyloxazole moiety is a structural feature found in various biologically active compounds. The cyclopropyl ring is known to enhance metabolic stability, improve lipophilicity, and provide a specific conformational bias to molecules, which can be advantageous in drug design. nih.gov
The chloromethyl group at the 5-position of the oxazole is a key reactive handle. This electrophilic site is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This reactivity is central to its role as a versatile building block for more complex molecules. Synthetic routes to 2,5-disubstituted oxazoles often involve multi-step sequences, and having a pre-functionalized intermediate like this compound can significantly streamline the synthesis of target molecules. organic-chemistry.org
Precursor for the Synthesis of Diverse Heterocyclic Systems
The reactivity of the chloromethyl group in this compound allows it to serve as a precursor for a variety of other heterocyclic systems. Through nucleophilic displacement of the chloride, a range of atoms and molecular fragments can be tethered to the oxazole core, which can then participate in subsequent cyclization reactions.
For instance, reaction with primary amines or thiols can furnish aminomethyl or thiomethyl derivatives, respectively. These new functionalities can then be used to construct larger heterocyclic systems. A representative, albeit general, transformation is the reaction of a 5-(halomethyl)oxazole with a binucleophile to construct fused ring systems. While specific examples for the title compound are not extensively documented, the general principle is well-established in heterocyclic chemistry.
Table 1: Potential Heterocyclic Systems from this compound
| Nucleophile | Intermediate Product | Potential Resulting Heterocycle |
|---|---|---|
| Ammonia | 5-(Aminomethyl)-2-cyclopropyl-1,3-oxazole | Pyrrolo[3,4-d]oxazoles |
| Hydrazine | 5-(Hydrazinylmethyl)-2-cyclopropyl-1,3-oxazole | Pyrazolo[4,3-d]oxazoles |
Role in Scaffold Diversification and Library Synthesis
In medicinal chemistry and drug discovery, the rapid generation of compound libraries around a core scaffold is a crucial strategy for identifying new therapeutic agents. nih.govacs.org The 2-cyclopropyl-1,3-oxazole (B2726403) core is an attractive scaffold due to its presence in biologically active molecules. The chloromethyl group in this compound provides an ideal point for diversification. aablocks.com
By employing parallel synthesis techniques, a single batch of the chloromethyl intermediate can be reacted with a diverse set of nucleophiles to generate a large library of analogues. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the 5-position of the oxazole ring. For example, reaction with a library of phenols, thiophenols, or secondary amines would yield libraries of the corresponding ether, thioether, and amine derivatives. This strategy has been successfully applied to other 5-(hydroxymethyl)oxazole scaffolds in solid-phase synthesis. researchgate.net
Table 2: Exemplary Library Synthesis from this compound
| Reactant Class | General Structure of Product | Potential Biological Relevance |
|---|---|---|
| Substituted Phenols | 5-(Aryloxymethyl)-2-cyclopropyl-1,3-oxazoles | Anti-inflammatory, Anticancer |
| Alkyl/Aryl Thiols | 5-((Alkyl/Arylthio)methyl)-2-cyclopropyl-1,3-oxazoles | Antimicrobial, Enzyme inhibitors |
| Secondary Amines | 5-((Dialkylamino)methyl)-2-cyclopropyl-1,3-oxazoles | CNS agents, Receptor modulators |
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic methods where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgrsc.org The functional handles on this compound make it a potential substrate for certain MCRs.
For example, the chloromethyl group could be converted to an aldehyde or an isocyanide. An aldehyde derivative, 2-cyclopropyl-1,3-oxazole-5-carbaldehyde, could then be used in well-known MCRs like the Ugi or Passerini reactions. While direct integration of the chloromethyl compound is less common, its conversion to a more suitable functional group is a straightforward synthetic transformation. This two-step approach would allow for the rapid assembly of complex molecules incorporating the 2-cyclopropyloxazole motif.
Applications as a Building Block for Structurally Complex Natural Product Analogues
The oxazole ring is a key structural component of many natural products, particularly those isolated from marine organisms, which often exhibit potent biological activities. lifechemicals.commdpi.com The synthesis of natural products and their analogues is a driving force for the development of new synthetic methods and building blocks. researchgate.netpitt.edu
While there are no specific reports of this compound being used in the total synthesis of a natural product, its structural motifs are relevant. The 2,5-disubstituted oxazole core is a common feature. For instance, the synthesis of analogues of the natural product pimprinine, which contains a 5-substituted oxazole, has been a subject of interest. nih.gov The title compound could serve as a valuable starting material for creating analogues of such natural products, where the cyclopropyl group is introduced to modulate biological activity or improve pharmacokinetic properties.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-(Aminomethyl)-2-cyclopropyl-1,3-oxazole |
| 5-(Hydrazinylmethyl)-2-cyclopropyl-1,3-oxazole |
| S-(2-Cyclopropyl-1,3-oxazol-5-ylmethyl)isothiourea |
| Pyrrolo[3,4-d]oxazoles |
| Pyrazolo[4,3-d]oxazoles |
| Thiazolo[5,4-d]oxazoles |
| 5-(Aryloxymethyl)-2-cyclopropyl-1,3-oxazoles |
| 5-((Alkyl/Arylthio)methyl)-2-cyclopropyl-1,3-oxazoles |
| 5-((Dialkylamino)methyl)-2-cyclopropyl-1,3-oxazoles |
| (2-Cyclopropyl-1,3-oxazol-5-yl)methyl esters |
| 2-Cyclopropyl-1,3-oxazole-5-carbaldehyde |
Future Research Directions and Unexplored Avenues for 5 Chloromethyl 2 Cyclopropyl 1,3 Oxazole
Development of Novel and Eco-Friendly Synthetic Routes
The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that can be resource-intensive. tandfonline.com Future research could focus on developing more sustainable and efficient synthetic pathways to 5-(chloromethyl)-2-cyclopropyl-1,3-oxazole.
Key Research Objectives:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds like oxadiazoles. nih.govmdpi.com A potential research direction is the development of a microwave-assisted van Leusen reaction or a related cycloaddition to construct the 2-cyclopropyl-1,3-oxazole (B2726403) core, potentially reducing energy consumption and reaction times. nih.govmdpi.com
Solvent-Free and Catalyst-Free Conditions: Investigating solid-state or solvent-free reaction conditions, such as grinding techniques, could offer a greener alternative to traditional solvent-based syntheses. researchgate.net Exploring catalyst-free cycloaddition reactions or condensations under high temperature and pressure could also lead to more environmentally benign processes.
One-Pot Reactions: Designing one-pot, multi-component reactions where the oxazole ring is formed and the chloromethyl group is introduced in a single synthetic operation would significantly improve efficiency and reduce waste. researchgate.net This could involve the reaction of a cyclopropyl-containing precursor, an amino acid derivative, and a chloro-electrophile in a tandem sequence.
| Synthetic Approach | Potential Advantages | Relevant Precedents |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficiency. | Synthesis of oxadiazole and thiazole (B1198619) derivatives. nih.govmdpi.comresearchgate.net |
| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact. | Grinding techniques for thiazole synthesis. researchgate.net |
| One-Pot Multi-Component Reactions | Increased efficiency, atom economy, reduced number of synthetic steps. | Synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.comresearchgate.net |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The chloromethyl group and the oxazole ring present multiple sites for further functionalization, opening doors to a wide array of derivatives.
Key Research Objectives:
Nucleophilic Substitution Reactions: The 2-(halomethyl) group in oxazoles is a reactive scaffold for substitution reactions. nih.gov A systematic study of the reaction of this compound with a diverse range of nucleophiles (O, N, S-based) would provide access to a library of new derivatives with potential applications in medicinal chemistry and material science. nih.govresearchgate.net
Cross-Coupling Reactions: The C-H bonds of the oxazole ring can be activated for direct arylation and other cross-coupling reactions. nih.gov Future work could explore palladium, copper, or nickel-catalyzed cross-coupling reactions at the C-4 position of the oxazole ring, a less explored area for this specific substitution pattern. nih.govthieme-connect.com
Transformations of the Cyclopropyl (B3062369) Group: The stability of the cyclopropyl ring allows for transformations on other parts of the molecule without its disruption. However, under specific catalytic conditions, the cyclopropyl ring could potentially undergo ring-opening reactions, leading to novel linear or rearranged structures.
| Reaction Type | Potential Products | Significance |
| Nucleophilic Substitution | Ethers, amines, thioethers, azides. | Access to a wide range of functionalized derivatives. nih.govresearchgate.net |
| C-H Arylation | 4-Aryl-5-(chloromethyl)-2-cyclopropyl-1,3-oxazoles. | Synthesis of complex, poly-aromatic structures. nih.gov |
| Cyclopropyl Ring-Opening | Linear alkyl or unsaturated derivatives. | Creation of novel chemical scaffolds. |
Advanced Computational Studies for Predictive Synthesis and Reactivity
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work.
Key Research Objectives:
DFT Calculations for Reactivity Prediction: Density Functional Theory (DFT) can be used to calculate the electron density and predict the most reactive sites for electrophilic and nucleophilic attack on this compound. This can help in designing selective functionalization strategies.
Molecular Docking Studies: For potential biological applications, in silico molecular docking studies can predict the binding affinity of derivatives of this compound with various biological targets like enzymes and receptors. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and stability of the compound and its derivatives in different environments, providing insights into their behavior in solution or within a biological system. nih.govnih.gov
Design and Synthesis of Advanced Derivatives for Material Science Applications
Oxazole-containing compounds are known to have applications in material science, and the unique structure of this compound makes it a candidate for the development of novel materials.
Key Research Objectives:
Synthesis of Conjugated Polymers: The oxazole ring can be incorporated into conjugated polymer backbones. The chloromethyl group provides a handle for polymerization or for grafting onto other polymer chains. Such materials could have interesting photophysical or electronic properties.
Development of Novel Ligands: The nitrogen atom in the oxazole ring and other potential donor atoms introduced via the chloromethyl group can act as ligands for metal complexes. These complexes could have applications in catalysis or as luminescent materials.
Liquid Crystal Synthesis: The rigid oxazole core, when appropriately substituted with long alkyl or aromatic chains, could lead to the formation of liquid crystalline materials.
Methodological Advancements in Oxazole Chemistry Inspired by this compound
The study of this specific molecule can inspire broader methodological advancements in the field of oxazole chemistry.
Key Research Objectives:
Selective Functionalization Strategies: Developing methods for the selective functionalization of one reactive site in the presence of others (e.g., reacting the chloromethyl group without affecting the oxazole ring, or vice versa) would be a significant contribution to synthetic methodology.
Understanding Substituent Effects: A systematic study of how the cyclopropyl group at the C-2 position influences the reactivity of the oxazole ring and the chloromethyl group at the C-5 position can provide fundamental insights into the electronic and steric effects in this class of compounds.
New "Click" Chemistry Reagents: Derivatives of this compound, for instance, by converting the chloromethyl group to an azide, could be explored as new reagents for bioorthogonal "click" chemistry. chemrxiv.org
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of cyclopropane-containing precursors with chloromethylating agents. For example:
- Step 1 : Cyclopropyl-substituted oxazole precursors are synthesized via cyclocondensation of cyclopropanecarboxamide derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Chloromethylation is achieved using chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl in the presence of Lewis acids like ZnCl₂, targeting the oxazole ring's reactive positions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of chloromethylating agent) and temperature (60–100°C) to minimize side products like over-alkylation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclopropyl group (e.g., characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and chloromethyl substituent (δ 4.5–5.0 ppm for -CH₂Cl) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine atoms .
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOAc/hexane), resolve the crystal structure to confirm regiochemistry and bond angles, as demonstrated for analogous oxazole derivatives .
Advanced Research Questions
Q. How does the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric and Electronic Effects : The cyclopropyl group introduces ring strain and electron-withdrawing character, enhancing the electrophilicity of the chloromethyl group. This accelerates SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO or DMF .
- Experimental Design : Compare reaction rates with non-cyclopropyl analogs (e.g., 5-(Chloromethyl)-2-phenyl-1,3-oxazole) using kinetic studies (UV-Vis or HPLC monitoring). Cyclopropyl derivatives exhibit 2–3× faster substitution rates due to reduced steric hindrance .
Q. What strategies can mitigate conflicting data in biological activity studies of this compound?
- Methodological Answer :
- Source of Contradictions : Variability may arise from impurities (e.g., unreacted chloromethylating agents) or differences in assay conditions (e.g., cell line sensitivity).
- Resolution Steps :
Purity Validation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the compound to ≥98% purity before bioassays .
Dose-Response Curves : Test across a broad concentration range (0.1–100 µM) to account for threshold effects.
Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 enzymes, correlating computational data with in vitro inhibition assays .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model hydrolysis pathways. The chloromethyl group is prone to hydrolysis at pH > 7, forming a hydroxymethyl derivative.
- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare with computational predictions to refine the model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
